molecular formula C9H13Br B13219793 5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene

5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene

Cat. No.: B13219793
M. Wt: 201.10 g/mol
InChI Key: MUDWRNMAPPGUIA-UHFFFAOYSA-N
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Description

5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene is an organic compound with the molecular formula C9H13Br. It is a derivative of bicyclo[2.2.2]oct-2-ene, where a bromomethyl group is attached to the fifth carbon of the bicyclic structure. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene typically involves the bromination of bicyclo[2.2.2]oct-2-ene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a hydroxymethyl or carbonyl derivative .

Scientific Research Applications

5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene involves its reactivity due to the presence of the bromomethyl group. This group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other derivatives. This makes it a versatile intermediate in organic synthesis and valuable for various research applications .

Properties

Molecular Formula

C9H13Br

Molecular Weight

201.10 g/mol

IUPAC Name

5-(bromomethyl)bicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C9H13Br/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-9H,2,4-6H2

InChI Key

MUDWRNMAPPGUIA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1CC2CBr

Origin of Product

United States

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